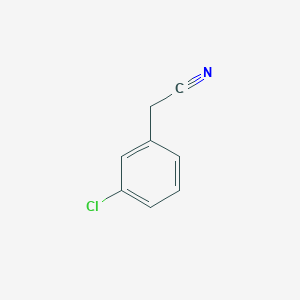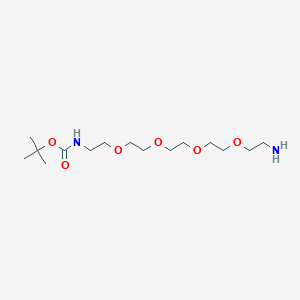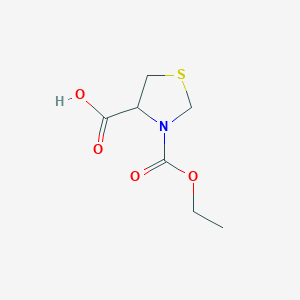
Thiophene, 2-ethyl-3-isopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-ethyl-3-isopropyl, also known as 2-ethyl-3-isopropylthiophene, is a heterocyclic organic compound. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This molecule has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, is not well understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways. These changes can result in a range of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. For example, it may be difficult to obtain pure samples of the compound, and it may be unstable under certain conditions.
Orientations Futures
There are several potential future directions for research on thiophene, Thiophene, 2-ethyl-3-isopropylopropyl. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, and its potential applications in the treatment of various diseases. Finally, there is also potential for the use of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, as a material for organic electronic devices, and further research in this area may lead to new technological advancements.
Méthodes De Synthèse
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, can be synthesized by the reaction of Thiophene, 2-ethyl-3-isopropylopropylthiophene-5-carboxylic acid with thionyl chloride. This reaction results in the formation of Thiophene, 2-ethyl-3-isopropylopropylthiophene-5-carbonyl chloride, which is then reduced using sodium borohydride to yield the final product.
Applications De Recherche Scientifique
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a ligand in the preparation of metal complexes for catalysis. Additionally, thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has been studied for its potential as a material for organic electronic devices.
Propriétés
Numéro CAS |
147871-80-5 |
|---|---|
Nom du produit |
Thiophene, 2-ethyl-3-isopropyl |
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
2-ethyl-3-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-9-8(7(2)3)5-6-10-9/h5-7H,4H2,1-3H3 |
Clé InChI |
HXRWZSPVRGLMOF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C(C)C |
SMILES canonique |
CCC1=C(C=CS1)C(C)C |
Synonymes |
Thiophene, 2-ethyl-3-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




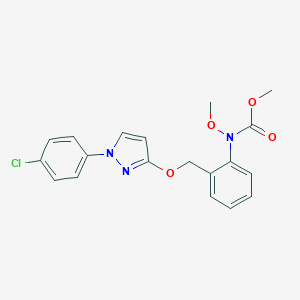


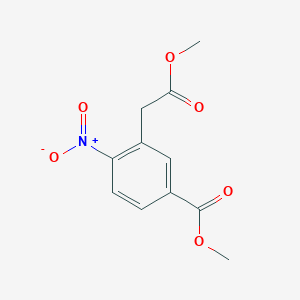
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

